Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol from 4,4-dimethylcyclohexanone
Synthesis of 4,4-Dimethyl-1-vinylcyclohexanol from 4,4-dimethylcyclohexanone
Executive Summary
This technical guide details the synthesis of 4,4-dimethyl-1-vinylcyclohexanol (CAS: 21378-16-5) via the nucleophilic addition of vinylmagnesium bromide to 4,4-dimethylcyclohexanone . This transformation represents a classic 1,2-addition of an organometallic reagent to a ketone.
The target molecule is a critical intermediate in organic synthesis, frequently employed as a precursor for anionic oxy-Cope rearrangements to generate ring-expanded cyclooctanoid systems or as a substrate for dehydration to form conjugated dienes.
Key Technical Parameters:
-
Reaction Type: Grignard Addition (1,2-nucleophilic addition).
-
Key Challenge: Controlling exothermicity and preventing enolization side-reactions.
-
Stereochemical Outcome: The product is achiral due to the plane of symmetry passing through C1 and C4 of the cyclohexane ring.
Part 1: Mechanistic Principles & Strategic Analysis
Reaction Mechanism
The synthesis proceeds via the attack of the nucleophilic vinyl anion (from the Grignard reagent) on the electrophilic carbonyl carbon of the ketone.
-
Nucleophilic Attack: The vinyl group attacks the
orbital of the carbonyl. -
Alkoxide Formation: A magnesium alkoxide intermediate is formed.[1][2]
-
Hydrolysis: Acidic workup protonates the alkoxide to yield the tertiary alcohol.
Chemo-selectivity Note: While 4,4-dimethylcyclohexanone possesses
Figure 1: Mechanistic pathway for the 1,2-addition of vinylmagnesium bromide.
Stereochemical Analysis
A common misconception is that this reaction produces a racemate. However, 4,4-dimethylcyclohexanone possesses a plane of symmetry. The addition of the vinyl group creates a quaternary center at C1, but because the two pathways around the ring (C1→C2→C3→C4 and C1→C6→C5→C4) are identical, C1 does not become a chiral center. The molecule remains achiral (possessing a plane of symmetry). Consequently, no enantioselective catalysis or resolution is required.
Part 2: Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7] | Density (g/mL) | Role | Hazard Note |
| 4,4-Dimethylcyclohexanone | 126.20 | 1.0 | 0.928 | Substrate | Irritant |
| Vinylmagnesium bromide | 131.27 | 1.2 - 1.5 | ~0.98 (in THF) | Nucleophile | Flammable, Moisture Sensitive |
| THF (Anhydrous) | 72.11 | Solvent | 0.889 | Solvent | Peroxide former |
| Ammonium Chloride | 53.49 | Excess | N/A | Quench | Irritant |
Step-by-Step Methodology
Pre-requisites:
-
All glassware must be flame-dried or oven-dried (120°C) and cooled under a stream of dry Nitrogen or Argon.
-
Use a dual-manifold (Schlenk) line to ensure an inert atmosphere.
Step 1: Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a rubber septum with a nitrogen inlet.
-
Charge the flask with 4,4-dimethylcyclohexanone (10.0 mmol, 1.26 g) dissolved in anhydrous THF (20 mL).
-
Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature suppresses enolization and controls the exotherm of the Grignard addition.
Step 2: Grignard Addition
-
Transfer Vinylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) to the addition funnel via cannula or oven-dried syringe.
-
Add the Grignard reagent dropwise over 20 minutes.
-
Visual Check: The solution may turn slightly yellow or grey; this is normal.
-
Control: Ensure the internal temperature does not exceed 5°C.[4]
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25°C).
-
Stir for 2–3 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or GC-MS.
Step 3: Quench and Workup
-
Cool the reaction mixture back to 0°C.
-
Critical Step: Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl) (10 mL).
-
Note: Do not use HCl or strong acids, as tertiary allylic alcohols are prone to acid-catalyzed dehydration (forming the diene).
-
-
Dilute with Diethyl Ether (30 mL) and water (10 mL).
-
Separate the layers.[5] Extract the aqueous layer with Diethyl Ether (2 x 20 mL).
-
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous Magnesium Sulfate (MgSO₄) , filter, and concentrate under reduced pressure (Rotovap).
Step 4: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexanes to 5-10% Ethyl Acetate in Hexanes.
-
Target: The product is a colorless oil.
Figure 2: Operational workflow for the synthesis and isolation.
Part 3: Process Safety & Risk Management
Handling Vinylmagnesium Bromide[1][7][9][10][11]
-
Flammability: Grignard reagents in THF are highly flammable. Keep away from ignition sources.[8][9]
-
Moisture Sensitivity: Reacts violently with water to release vinyl bromide and heat. Ensure all quenching is done slowly at low temperatures.
-
Toxicity: Vinyl compounds are often suspected carcinogens.[8] Handle in a well-ventilated fume hood.
Troubleshooting
-
Low Yield (Enolization): If significant starting material remains, the Grignard may be acting as a base rather than a nucleophile.
-
Solution: Use Cerium(III) Chloride (CeCl₃) . Pre-stirring the ketone with anhydrous CeCl₃ (1.0 eq) for 30 mins before adding the Grignard (Imamoto conditions) increases nucleophilicity and suppresses basicity.
-
-
Dehydration: If the product shows diene peaks in NMR, the workup was too acidic. Ensure NH₄Cl is used, not HCl.
Part 4: Characterization & Validation
To validate the synthesis, compare spectral data against expected values for 4,4-dimethyl-1-vinylcyclohexanol .
Expected 1H NMR Data (CDCl₃, 400 MHz)
-
Vinyl Group:
- ~5.9 ppm (dd, 1H, =CH internal)
- ~5.0–5.2 ppm (dd, 2H, =CH₂ terminal)
-
Ring Protons:
- ~1.4–1.7 ppm (m, methylene protons)
-
Methyl Groups:
- ~0.9–1.0 ppm (s, 6H, two CH₃ groups). Note: Depending on conformation, these may appear as two singlets or one overlapping singlet.
-
Hydroxyl:
- ~1.2–1.5 ppm (s, broad, 1H, OH).
Mass Spectrometry (GC-MS)
-
Molecular Ion:
154 . -
Fragmentation: Expect loss of water (
, 136) and loss of methyl/vinyl fragments.
References
-
BenchChem. (2025).[9] Safety precautions for handling 3-vinylphenylmagnesium bromide (and related Grignard reagents). Retrieved from
-
Organic Syntheses. (1973). Preparation of Vinylmagnesium Bromide.[2][7] Org.[3] Syn. Coll. Vol. 5, p. 708. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 221133 (Related: 1,4-Dimethylcyclohexanol).[6] Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Vinylmagnesium bromide.[1] Retrieved from
-
Boga, C., et al. (2004). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones. Journal of Organic Chemistry, 69(25), 8903-8909.[10] Retrieved from
Sources
- 1. research.uga.edu [research.uga.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labs.chem.byu.edu [labs.chem.byu.edu]
- 5. rsc.org [rsc.org]
- 6. 1,4-Dimethylcyclohexanol | C8H16O | CID 221133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
